(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran
Description
Properties
IUPAC Name |
(3R)-3-(4-bromo-3,5-dimethylphenoxy)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-11(6-9(2)12(8)13)15-10-3-4-14-7-10/h5-6,10H,3-4,7H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXSAQJUSHNTI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)O[C@@H]2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3,5-Dimethylphenol
Electrophilic aromatic bromination of 3,5-dimethylphenol using molecular bromine (Br₂) in dichloromethane at 0°C achieves para-substitution due to the steric and electronic effects of the methyl groups. The reaction proceeds with 85–90% regioselectivity, yielding 4-bromo-3,5-dimethylphenol after aqueous workup. Challenges include controlling exothermic reactions and minimizing di-brominated byproducts.
Diazotization-Hydrolysis of 4-Bromo-3,5-dimethylaniline
An alternative route involves diazotizing 4-bromo-3,5-dimethylaniline (synthesized via bromination of 3,5-dimethylaniline) with NaNO₂/HCl, followed by hydrolysis in hot water to yield the phenol. This method avoids direct handling of bromine but requires precise pH and temperature control to prevent decomposition.
Preparation of (R)-Tetrahydrofuran-3-ol
The chiral alcohol precursor, (R)-tetrahydrofuran-3-ol, is synthesized via asymmetric reduction or enzymatic resolution:
Asymmetric Hydrogenation
Catalytic hydrogenation of furan-3(2H)-one using a Ru-BINAP catalyst achieves >95% enantiomeric excess (ee) for the (R)-enantiomer. Solvent choice (e.g., methanol vs. THF) and hydrogen pressure (5–10 bar) critically influence reaction rate and selectivity.
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic tetrahydrofuran-3-ol in vinyl acetate selectively acetylates the (S)-enantiomer, leaving (R)-tetrahydrofuran-3-ol unreacted (45% yield, 99% ee). This method is scalable but requires careful enzyme selection (e.g., CAL-B lipase).
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction is the cornerstone for constructing the stereospecific ether bond.
Standard Protocol
A mixture of 4-bromo-3,5-dimethylphenol (1.0 equiv), (R)-tetrahydrofuran-3-ol (1.2 equiv), triphenylphosphine (1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in anhydrous dichloromethane (DCM) is stirred at 20–25°C for 18–24 hours. The reaction proceeds via an SN2 mechanism, inverting the alcohol’s configuration. However, since (R)-tetrahydrofuran-3-ol is used, the product retains the desired (R)-configuration.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DCM | 88% yield |
| Temperature | 20–25°C | <±2% variance |
| DIAD Equivalents | 1.2 | Max yield |
Workup and Purification
The crude product is concentrated under reduced pressure and purified via silica gel chromatography (n-heptane:ethyl acetate, 10:1 → 4:1 gradient), yielding 78–85% of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran. Residual triphenylphosphine oxide is removed by trituration with hexane.
Alternative Preparation Methods
Williamson Ether Synthesis
Reaction of 4-bromo-3,5-dimethylphenol with (R)-3-bromotetrahydrofuran in the presence of K₂CO₃ in DMF at 80°C affords the ether in 60–65% yield. However, competing elimination (forming dihydrofuran) reduces efficiency.
Ullmann Coupling
Copper-catalyzed coupling using CuI and 1,10-phenanthroline in DMSO at 110°C achieves 70% yield but requires harsh conditions that may degrade bromo substituents.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
-
δ 7.26–7.19 (m, 2H, ArH), 6.93 (s, 2H, ArH), 4.89–4.87 (m, 1H, OCH), 3.94–3.88 (m, 4H, THF), 2.34 (s, 6H, CH₃).
13C NMR (100 MHz, CDCl₃):
HRMS (ESI-TOF):
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrofuran ring with a 4-bromo-3,5-dimethylphenoxy substituent. The presence of the bromine atom and the dimethyl groups on the aromatic ring enhances its reactivity and selectivity in chemical reactions. This unique structure allows the compound to participate in diverse chemical processes, making it valuable in research applications.
Chemical Reactivity
The reactivity of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran can be attributed to:
- Functional Groups : The bromine and phenoxy groups contribute to its electrophilic and nucleophilic characteristics.
- Stereochemistry : The specific stereochemical configuration influences its interaction with biological targets.
This compound can undergo several types of reactions, including nucleophilic substitutions and coupling reactions, making it suitable for synthesizing more complex molecules.
Medicinal Chemistry
(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran has shown potential in drug development due to its ability to interact with various biological targets. Preliminary studies indicate that it may modulate enzyme activity and receptor interactions involved in disease processes. Understanding these interactions is crucial for assessing its therapeutic efficacy.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex structures through various coupling reactions. For instance, it can react with other functionalized compounds to yield novel derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.
Interaction Studies
Research involving interaction studies is vital for elucidating the pharmacokinetics and pharmacodynamics of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran. These studies help identify potential drug targets and pathways influenced by the compound, paving the way for further therapeutic applications.
Case Study 1: Interaction with Biological Targets
A study investigated the interaction of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential as a therapeutic agent in metabolic disorders.
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized several derivatives from (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran by modifying the tetrahydrofuran ring. These derivatives were screened for biological activity, revealing enhanced efficacy against specific cancer cell lines compared to the parent compound.
Comparative Analysis of Related Compounds
To understand the unique properties of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran better, a comparison with structurally similar compounds can be informative:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-2-methylphenol | Similar phenolic structure | Fewer methyl groups; less steric hindrance |
| 4-Bromo-3-methoxyphenol | Contains a methoxy group | Different electronic properties due to methoxy |
| 2-(4-Bromo-3-methylphenyl)ethanol | Aliphatic alcohol | Different functional group; altered reactivity |
This table illustrates how variations in substituents affect reactivity and biological activity.
Mechanism of Action
The mechanism of action of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Key Differences :
Data Comparison :
| Property | (R)-3-(4-Bromo-3,5-dimethylphenoxy)tetrahydrofuran | 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran |
|---|---|---|
| Molecular Weight (g/mol) | ~300–350 (estimated) | 564.2 (calculated) |
| Bromine Positions | 4 (phenoxy ring) | 3 and 4 (dihydrofuran core) |
| Solubility | Higher in organic solvents | Lower due to phenyl groups |
Pharmaceutical Analog: (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-Dimethoxyphenyl)methyl]-4a-methyltetrahydrofuran Derivative
Key Differences :
- Substituents: Features a difluorophenyl group and a dimethoxyphenylmethyl moiety, enhancing hydrogen-bonding capacity and metabolic stability compared to the dimethylphenoxy group in the target compound .
- Analytical Data :
Impact on Bioactivity :
The difluorophenyl group may improve binding affinity to hydrophobic protein pockets, while the target compound’s methyl groups could enhance membrane permeability.
Key Findings from :
- Substituents on the aromatic amine (e.g., halogen, methoxy, nitro) influence reaction yields in palladium-catalyzed syntheses:
| Substituent | Yield Range |
|---|---|
| Alkyl | 80–93% |
| Halogen | 70–85% |
| Nitro | 54–60% |
Complex Analogs: Simson Pharma’s Tetrahydrofuran-Pyran Hybrid
Structural Features :
- Combines a tetrahydrofuran ring with a hydroxymethyltetrahydro-2H-pyran triol system and a bromophenyl-benzyl group .
- Functional Implications: Enhanced hydrogen-bonding capacity due to hydroxyl groups. Higher molecular complexity may improve selectivity in biological targets but reduce synthetic accessibility compared to the simpler (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran.
Biological Activity
(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran is a phenoxy derivative notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a tetrahydrofuran ring and a substituted aromatic group, suggests various applications in drug development targeting infectious diseases and cancer therapies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 285.16 g/mol
- Functional Groups : Tetrahydrofuran ring, bromine substituent, dimethyl groups on the aromatic ring.
The presence of the bromine atom and dimethyl groups enhances the compound's reactivity and selectivity in biological systems, making it a candidate for further pharmacological exploration.
Preliminary studies indicate that (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran interacts with various biological targets, including enzymes and receptors implicated in disease processes. This interaction is crucial for understanding its pharmacokinetics and potential therapeutic efficacy.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and infectious diseases.
- Receptor Interaction : It may act on receptors that modulate cellular responses to stimuli, influencing pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
- Antiviral Activity : In related studies of phenoxy derivatives, several compounds exhibited antiviral properties against various pathogens. For instance, certain derivatives demonstrated significant activity against respiratory syncytial virus (RSV) and yellow fever virus (YFV), suggesting a similar potential for (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran .
- Cytotoxicity Assessments : Other studies have shown that structurally similar compounds can exhibit cytotoxic effects on cancer cell lines, indicating that (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran may also possess cytotoxic properties worthy of investigation .
Comparative Biological Activity Table
Synthesis Pathways
The synthesis of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran typically involves:
- Starting Materials : 4-bromo-3,5-dimethylphenol and a suitable tetrahydrofuran precursor.
- Reagents : Coupling agents like sodium hydride in organic solvents such as tetrahydrofuran or dimethylformamide.
- Reaction Conditions : Controlled temperature and time to optimize yield and purity.
This synthetic approach is crucial for producing the compound in sufficient quantities for biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a tetrahydrofuran derivative with a brominated phenol intermediate. For example, NaH in THF can deprotonate phenolic hydroxyl groups, enabling ether formation (as seen in benzofuran syntheses) . To ensure enantiomeric purity, chiral resolution via chromatographic separation (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral ligands in transition-metal catalysis) is critical. Stereochemical verification should employ polarimetry coupled with X-ray crystallography to confirm the R-configuration .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can identify substituents (e.g., bromo, methyl groups) and tetrahydrofuran ring conformation. NOESY experiments help confirm spatial proximity of substituents.
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., Br⋯Br contacts or C—H⋯H interactions observed in related dihydrofuran structures) . Bond angles (e.g., 119.7°–120.6° for C—C—C in aromatic systems) and torsion angles (e.g., C6—C1—C2—C3 = -176.2°) provide structural validation .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does the stereochemistry at the R-configuration influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The R-configuration dictates spatial orientation of the bromo and methyl groups, affecting steric hindrance and electronic distribution. For example:
- Reactivity : The R-enantiomer may exhibit slower nucleophilic substitution due to hindered access to the bromo site compared to the S-form.
- Biological Interactions : Molecular docking studies can predict binding affinity to enzymes or receptors. Fluorinated analogs (e.g., ) show that stereochemistry modulates hydrogen bonding and hydrophobic interactions, which can be validated via mutagenesis assays .
Q. What strategies can resolve contradictions in catalytic efficiency data across studies involving this compound?
- Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. Systematic approaches include:
- Control Experiments : Replicate reactions under standardized conditions (solvent purity, temperature, catalyst loading).
- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect trace impurities (e.g., residual metals) or synchrotron XRD to identify polymorphic crystal forms affecting reactivity .
- Computational Modeling : DFT calculations can predict transition states and compare energy barriers between enantiomers .
Q. How do intermolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?
- Methodological Answer : Br⋯Br contacts (3.45 Å) and C—H⋯O interactions stabilize crystal packing, as observed in analogous dihydrofuran structures . These interactions affect melting points, solubility, and mechanical stability. Hirshfeld surface analysis quantifies interaction contributions, while thermal gravimetry (TGA) correlates stability with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
